
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Propoxyphenyl)quinoline-4-carboxylic acid” is a biochemical used for proteomics research . It is a derivative of 2-Phenylquinoline-4-Carboxylic Acid, which has been studied extensively in the development of anticancer drugs . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .
Synthesis Analysis
The synthesis of 2-Phenylquinoline-4-Carboxylic Acid derivatives, including “2-(3-Propoxyphenyl)quinoline-4-carboxylic acid”, involves the Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular formula of “2-(3-Propoxyphenyl)quinoline-4-carboxylic acid” is C19H17NO3, and its molecular weight is 307.35 .Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups .Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Studies
Research involving quinoline derivatives such as N-(4-acetylphenyl)quinoline-3-carboxamide highlights the importance of structural analysis through X-ray diffraction and spectral characterization. These studies, alongside molecular geometry optimizations using DFT methods, are crucial for understanding the properties and potential applications of quinoline-based compounds in materials science and drug design (Polo-Cuadrado et al., 2021).
Polymer Science
Quinoline derivatives have been investigated for their role in polymer science. For instance, the room-temperature free-radical-induced polymerization of specific quinoline-containing monomers shows the potential of these compounds in developing thermally curable resin systems for high-temperature applications, indicating their importance in materials science and engineering (Baek et al., 2003).
Photophysical Studies
Studies on azole-quinoline-based fluorophores demonstrate the application of quinoline derivatives in photophysical research, where their emission properties are influenced by solvent polarity. These findings are relevant for the development of fluorescent probes and materials (Padalkar & Sekar, 2014).
Supramolecular Chemistry
Research on the structural characterization of dioxovanadium(V) complexes with quinoline derivatives showcases the application of quinoline-based ligands in forming complex structures with metal ions. These complexes have potential applications in catalysis and as functional materials (Moriuchi et al., 2007).
Antioxidant and Antibacterial Studies
Quinoline derivatives synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown promising antioxidant and antibacterial activities, suggesting their potential application in pharmaceuticals and as bioactive materials (Shankerrao et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid are yet to be identified. The compound is a biochemical used for proteomics research
Mode of Action
Quinoline derivatives have been known to interact with various targets, leading to changes in cellular processes . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Result of Action
Quinoline derivatives have been known to have various effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Propiedades
IUPAC Name |
2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-9,11-12H,2,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAZDTWDMLZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

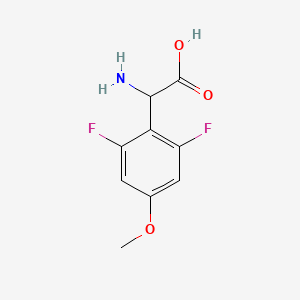
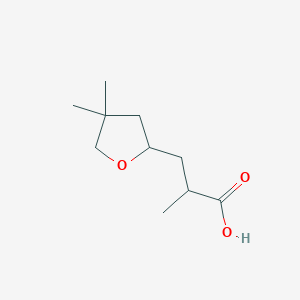
![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
![1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2918566.png)
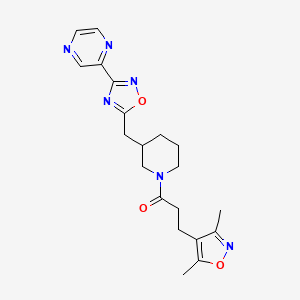
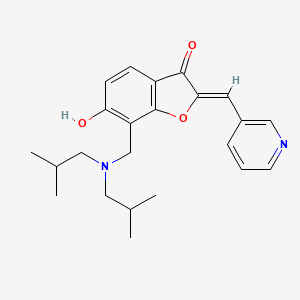
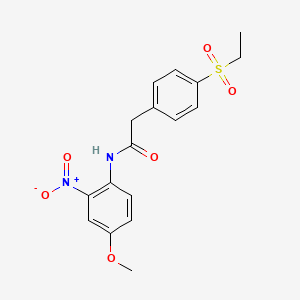
![3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2918571.png)


![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)